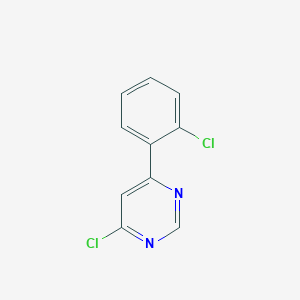

4-Chloro-6-(2-chlorophenyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-6-(2-chlorophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

4-Chloro-6-(2-chlorophenyl)pyrimidine has been extensively studied for its anticancer properties. It serves as a building block in the synthesis of compounds that inhibit specific cancer cell lines. For instance, derivatives of this compound have shown efficacy against glioblastoma cells by inhibiting key kinases involved in tumor growth, such as AKT2/PKBβ, which is crucial for cancer cell proliferation and survival .

Case Study: Kinase Inhibition

A study demonstrated that a derivative of this compound exhibited potent inhibitory activity against glioma stem cells while showing low cytotoxicity towards non-cancerous cells. This selectivity makes it a promising candidate for developing targeted cancer therapies .

Agricultural Chemistry

Herbicide Development

This compound is pivotal in the formulation of herbicides aimed at controlling weed growth while minimizing damage to crops. Its unique structure allows for the development of selective herbicides that target specific weed species without affecting the surrounding flora .

Environmental Impact

Research indicates that herbicides derived from this compound can help reduce environmental impact by promoting eco-friendly agricultural practices. They are designed to degrade more quickly in the environment, thus minimizing long-term ecological effects .

Material Science

Synthesis of Advanced Materials

The compound is utilized in synthesizing polymers and organic semiconductors that exhibit enhanced thermal stability and chemical resistance. These materials are critical in developing new technologies, including electronic devices and coatings .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is used to study enzyme inhibition mechanisms. By investigating how this compound interacts with various enzymes, researchers gain insights into metabolic pathways and potential therapeutic targets for diseases .

Data Table: Applications Overview

Propriétés

Formule moléculaire |

C10H6Cl2N2 |

|---|---|

Poids moléculaire |

225.07 g/mol |

Nom IUPAC |

4-chloro-6-(2-chlorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H |

Clé InChI |

MPGGOLBLCMAMNO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.